Magnesium bromate

Description

Properties

IUPAC Name |

magnesium;dibromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrHO3.Mg/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUHOKZSYYKPPI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

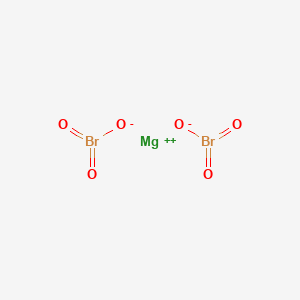

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(BrO3)2, Br2MgO6 | |

| Record name | MAGNESIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | magnesium bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932522 | |

| Record name | Magnesium dibromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium bromate is a crystalline solid. Soluble in water and denser than water. Hence sinks in water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |

| Record name | MAGNESIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14519-17-6 | |

| Record name | MAGNESIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium bromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014519176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium dibromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM BROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370X21564P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Magnesium Bromate from Magnesium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of magnesium bromate from magnesium carbonate. Due to the nature of the reactants, particularly the precursor bromic acid, this synthesis requires careful handling and precise execution. This document outlines the theoretical basis, experimental protocols, and key considerations for this chemical transformation.

Introduction

This compound, Mg(BrO₃)₂, is an inorganic salt that serves as an oxidizing agent. Its synthesis from magnesium carbonate is a neutralization reaction involving an unstable acid, bromic acid. The overall chemical equation for this reaction is:

MgCO₃(s) + 2HBrO₃(aq) → Mg(BrO₃)₂(aq) + H₂O(l) + CO₂(g)

A critical preceding step for this synthesis is the preparation of bromic acid, as it is not typically available commercially in a stable form. Bromic acid is known to exist only in aqueous solutions and is susceptible to decomposition.

Synthesis of Bromic Acid

A common and practical method for the laboratory preparation of bromic acid is through the reaction of barium bromate with sulfuric acid.[1][2] The insolubility of the resulting barium sulfate allows for its separation, yielding an aqueous solution of bromic acid.

Ba(BrO₃)₂(s) + H₂SO₄(aq) → 2HBrO₃(aq) + BaSO₄(s)↓

Experimental Protocols

The synthesis of this compound from magnesium carbonate is a two-stage process. The first stage is the preparation of the bromic acid solution, and the second is the reaction of this acid with magnesium carbonate.

Stage 1: Preparation of Aqueous Bromic Acid

-

Reaction Setup: In a fume hood, equip a glass beaker with a magnetic stirrer.

-

Reactant Measurement: Accurately weigh a stoichiometric amount of barium bromate and dissolve it in distilled water. Separately, prepare a dilute solution of sulfuric acid.

-

Precipitation: Slowly add the sulfuric acid solution to the barium bromate solution while stirring continuously. The formation of a white precipitate of barium sulfate will be observed.

-

Separation: Allow the precipitate to settle. Decant the supernatant liquid, which is the aqueous bromic acid solution. For a more complete separation, vacuum filtration can be employed.[3]

-

Concentration (Optional): If a more concentrated solution of bromic acid is required, it can be carefully evaporated under vacuum at low temperatures.

Stage 2: Synthesis of this compound

-

Reaction Setup: In a clean reaction vessel, place a pre-weighed amount of fine magnesium carbonate powder.

-

Neutralization: Slowly and carefully add the prepared aqueous bromic acid solution to the magnesium carbonate with constant stirring. Effervescence will be observed due to the release of carbon dioxide gas. The addition should be controlled to prevent excessive foaming.

-

Completion of Reaction: Continue adding the bromic acid until all the magnesium carbonate has reacted and the effervescence ceases. A slight excess of magnesium carbonate can be used to ensure the complete neutralization of the strong acid.

-

Filtration: If unreacted magnesium carbonate remains, filter the solution to obtain a clear aqueous solution of this compound.

-

Crystallization: The this compound can be recovered from the solution by controlled evaporation of the water. This should be done at a moderate temperature to prevent the decomposition of the bromate.

-

Drying: The resulting crystals of this compound should be dried in a desiccator.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis process. The values are based on stoichiometric calculations. Actual yields may vary depending on experimental conditions and procedural efficiency.

| Parameter | Stage 1: Bromic Acid Synthesis | Stage 2: this compound Synthesis |

| Reactant 1 | Barium Bromate (Ba(BrO₃)₂) | Magnesium Carbonate (MgCO₃) |

| Molar Mass ( g/mol ) | 393.13 | 84.31 |

| Reactant 2 | Sulfuric Acid (H₂SO₄) | Bromic Acid (HBrO₃) |

| Molar Mass ( g/mol ) | 98.08 | 128.91 |

| Product | Bromic Acid (HBrO₃) | This compound (Mg(BrO₃)₂) |

| Molar Mass ( g/mol ) | 128.91 | 280.11 |

| Stoichiometric Ratio | 1:1 | 1:2 |

| Theoretical Yield | Dependent on starting materials | Dependent on bromic acid quantity |

Experimental Workflow and Signaling Pathways

The logical flow of the experimental procedure can be visualized as a pathway from starting materials to the final product.

Safety and Handling

-

Bromic acid and bromates are strong oxidizing agents. They should be handled with care, and contact with organic materials or other reducing agents should be avoided.

-

The synthesis should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Due to the instability of bromic acid, it is recommended to use it in solution shortly after its preparation.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Magnesium Bromate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of magnesium bromate hexahydrate, Mg(BrO₃)₂·6H₂O. Due to the limited availability of specific crystallographic data for this compound hexahydrate in publicly accessible databases, this guide utilizes data from the isomorphous compound, zinc bromate hexahydrate (Zn(BrO₃)₂·6H₂O), as a predictive model for its structural properties. Detailed experimental protocols for the synthesis of single crystals and their subsequent analysis by X-ray diffraction are presented to facilitate further research and characterization of this compound.

Introduction

This compound hexahydrate is an inorganic salt that, like other metal bromates, is of interest for its potential applications as an oxidizing agent. A thorough understanding of its solid-state structure is crucial for elucidating its chemical and physical properties, which is of paramount importance in fields ranging from materials science to pharmaceutical development. The arrangement of atoms in the crystal lattice, including the coordination environment of the magnesium ion and the hydrogen bonding network involving the water molecules, dictates the compound's stability, solubility, and reactivity.

This guide addresses the current gap in detailed structural information for this compound hexahydrate by leveraging data from its isomorphous analogue, zinc bromate hexahydrate. The structural parameters of zinc bromate hexahydrate, as determined by early crystallographic studies, provide a robust framework for understanding the probable crystal structure of this compound hexahydrate.

Predicted Crystal Structure Data

The crystal structure of this compound hexahydrate is predicted to be isomorphous with that of zinc bromate hexahydrate.[1] The crystallographic data for zinc bromate hexahydrate, as determined by R.W.G. Wyckoff, is summarized in the table below and serves as the basis for the structural prediction of this compound hexahydrate.[1] It is important to note that while the space group and unit cell dimensions were determined, the precise atomic positions were not resolved in the original study.[1]

Table 1: Predicted Crystallographic Data for this compound Hexahydrate (based on isomorphous Zn(BrO₃)₂·6H₂O)

| Parameter | Value | Reference |

| Crystal System | Cubic | [1] |

| Space Group | P2₁3 (T⁴) | [1] |

| Unit Cell Parameter (a) | ≈ 10.31 Å | [1] |

| Unit Cell Volume (V) | ≈ 1095.8 ų | Calculated |

| Formula Units per Unit Cell (Z) | 4 | [1] |

| Coordination Geometry of Mg²⁺ | Octahedral (predicted) |

Note: The unit cell parameter for Mg(BrO₃)₂·6H₂O may vary slightly from the value reported for Zn(BrO₃)₂·6H₂O due to the difference in ionic radii of Mg²⁺ and Zn²⁺.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound hexahydrate single crystals and their subsequent analysis using single-crystal X-ray diffraction.

Synthesis of this compound Hexahydrate Single Crystals

This protocol is adapted from the synthesis of the analogous compound, magnesium chlorate hexahydrate, and relies on the principle of slow evaporation from an aqueous solution.

Materials:

-

Magnesium carbonate (MgCO₃) or Magnesium hydroxide (Mg(OH)₂)

-

Bromic acid (HBrO₃) solution

-

Deionized water

-

Beakers and flasks

-

Stirring apparatus

-

pH meter

-

Crystallization dishes

-

Microscope

Procedure:

-

Neutralization: In a well-ventilated fume hood, slowly add a stoichiometric amount of magnesium carbonate or magnesium hydroxide to a stirred aqueous solution of bromic acid. The reaction should be carried out cautiously as it can be exothermic. The reaction is complete when the carbonate or hydroxide has fully dissolved and the pH of the solution is neutral (pH ≈ 7).

-

MgCO₃(s) + 2HBrO₃(aq) → Mg(BrO₃)₂(aq) + H₂O(l) + CO₂(g)

-

Mg(OH)₂(s) + 2HBrO₃(aq) → Mg(BrO₃)₂(aq) + 2H₂O(l)

-

-

Filtration: Filter the resulting solution to remove any unreacted starting material or impurities.

-

Crystallization: Transfer the clear solution to a clean crystallization dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Place the crystallization dish in a vibration-free environment. Colorless, well-formed crystals should appear over a period of several days to weeks.

-

Harvesting: Once the crystals have reached a suitable size (typically 0.1-0.3 mm in each dimension), carefully harvest them from the solution using a spatula or forceps.

-

Drying and Storage: Gently dry the crystals with filter paper and store them in a sealed container to prevent dehydration.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for determining the crystal structure of a synthesized single crystal.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

-

X-ray source (e.g., Mo Kα or Cu Kα radiation)

-

Goniometer head

-

Cryo-cooling system (optional, but recommended for hydrate compounds)

-

Computer with data collection and structure solution/refinement software (e.g., SHELX, Olex2)

Procedure:

-

Crystal Selection and Mounting: Under a microscope, select a high-quality single crystal that is free of cracks and other defects. The crystal should be of an appropriate size for the X-ray beam. Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial unit cell determination to confirm the crystal quality and obtain preliminary lattice parameters.

-

Set up a data collection strategy to measure a complete sphere of diffraction data. This typically involves a series of scans through different crystal orientations. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential solvent loss.

-

-

Data Reduction and Processing:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Apply corrections for various experimental factors, including Lorentz-polarization effects, absorption, and crystal decay.

-

Merge the corrected data to produce a final set of unique reflections.

-

-

Structure Solution and Refinement:

-

Utilize direct methods or Patterson methods to determine the initial positions of the heavier atoms (Mg and Br).

-

Employ Fourier and difference Fourier maps to locate the remaining lighter atoms (O and H).

-

Refine the atomic coordinates, displacement parameters (isotropic or anisotropic), and other structural parameters against the experimental diffraction data using a least-squares minimization algorithm.

-

The refinement process is iterated until the structural model converges and provides a good fit to the data, as indicated by low R-factors and a flat difference Fourier map.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the crystal structure analysis of this compound hexahydrate.

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound hexahydrate.

Conclusion

While a definitive crystal structure of this compound hexahydrate determined from experimental data remains to be published in comprehensive detail, the isomorphism with zinc bromate hexahydrate provides a strong predictive model for its crystallographic properties. This technical guide offers a foundational understanding of its likely cubic crystal system and provides detailed, actionable protocols for the synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction. It is anticipated that the application of these methodologies will enable researchers to elucidate the precise atomic arrangement of this compound hexahydrate, thereby contributing valuable data to the fields of inorganic chemistry and materials science.

References

In-Depth Technical Guide: The Thermal Decomposition Pathway of Anhydrous Magnesium Bromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous magnesium bromate, Mg(BrO3)₂, is a strong oxidizing agent.[1][2] Understanding its thermal stability and decomposition pathway is critical for safe handling, storage, and for its potential applications in chemical synthesis and materials science. As with other metal bromates, it is expected to decompose upon heating, releasing significant amounts of energy and gaseous products.[3] This guide provides a hypothesized thermal decomposition pathway for anhydrous this compound, outlines the experimental protocols necessary for its validation, and presents the expected quantitative data in a structured format.

Hypothesized Thermal Decomposition Pathway

The thermal decomposition of anhydrous this compound is anticipated to proceed via a primary pathway involving the reduction of the bromate anion (BrO₃⁻) to the bromide anion (Br⁻) with the concurrent release of oxygen gas. This is consistent with the decomposition behavior observed in other metal bromates. A secondary or alternative pathway at higher temperatures might involve the formation of magnesium oxide.

The principal hypothesized reaction is:

Mg(BrO₃)₂(s) → MgBr₂(s) + 3O₂(g)

This reaction represents the complete deoxygenation of the bromate salt to form the more thermally stable magnesium bromide and molecular oxygen. The thermal stability of alkaline earth metal salts, including carbonates and nitrates, generally increases down the group.[4][5][6][7] This trend suggests that this compound would be the least thermally stable among the alkaline earth metal bromates.

At elevated temperatures, a further reaction leading to the formation of magnesium oxide is conceivable, potentially through the reaction of magnesium bromide with oxygen or through a more direct decomposition of the bromate:

2Mg(BrO₃)₂(s) → 2MgO(s) + 2Br₂(g) + 5O₂(g)

The evolution of bromine gas (Br₂) would be indicated by the appearance of a reddish-brown vapor.

Visualization of the Hypothesized Pathway

The following diagram illustrates the proposed primary thermal decomposition pathway of anhydrous this compound.

Caption: Hypothesized primary thermal decomposition of Mg(BrO₃)₂.

Expected Quantitative Data

The following table summarizes the anticipated quantitative data from the thermal analysis of anhydrous this compound. The temperature ranges are estimates based on the known behavior of other metal bromates and the general trend of decreasing thermal stability for lighter alkaline earth metal salts.[4][5][6][7]

| Parameter | Expected Value/Observation | Significance |

| Decomposition Onset Temperature | Estimated: 150 - 300 °C | Indicates the initiation of thermal decomposition. Barium bromate, for instance, is reported to be a fire hazard when heated above approximately 150 °C.[1][3] |

| Mass Loss (TGA) | ~52.1% (for decomposition to MgBr₂) | Corresponds to the complete loss of three moles of O₂ per mole of Mg(BrO₃)₂. |

| Thermal Events (DSC) | Sharp exothermic peak | The decomposition of oxidizing agents like bromates is typically a highly exothermic process. |

| Evolved Gases (EGA-MS) | O₂ (m/z = 32) | Confirms the primary decomposition pathway. |

| Br₂ (m/z = 158, 160, 162) | Would indicate a secondary decomposition pathway yielding bromine gas. | |

| Final Solid Residue (XRD) | Magnesium Bromide (MgBr₂) | The expected primary solid product. |

| Magnesium Oxide (MgO) | Would indicate a secondary or high-temperature decomposition pathway. |

Experimental Protocols

To validate the hypothesized thermal decomposition pathway, a combination of thermoanalytical techniques would be employed.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss of anhydrous this compound as a function of temperature.

-

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of anhydrous this compound is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen or air).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify decomposition steps and calculate the corresponding mass losses.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal decomposition of anhydrous this compound.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of anhydrous this compound is hermetically sealed in an aluminum or gold-plated steel pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic or exothermic events (peaks) corresponding to phase transitions or decomposition reactions.

-

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

-

Objective: To identify the gaseous products evolved during the thermal decomposition.

-

Methodology:

-

A thermogravimetric analyzer is coupled to a mass spectrometer via a heated transfer line.

-

A sample of anhydrous this compound is heated in the TGA as described in section 4.1.

-

The gases evolved from the sample are continuously drawn into the mass spectrometer.

-

The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio (m/z).

-

The mass spectra are recorded as a function of temperature, allowing for the identification of the evolved gases by their characteristic m/z values.

-

Powder X-ray Diffraction (XRD)

-

Objective: To identify the crystalline structure of the solid residue after decomposition.

-

Methodology:

-

Anhydrous this compound is heated in a furnace to a temperature beyond its final decomposition step, as determined by TGA.

-

The solid residue is allowed to cool to room temperature.

-

The residue is ground into a fine powder and mounted on a sample holder.

-

The sample is analyzed using a powder X-ray diffractometer.

-

The resulting diffraction pattern is compared to standard diffraction databases (e.g., ICDD) to identify the crystalline phases present in the residue.

-

Experimental Workflow

The logical flow of experiments to elucidate the thermal decomposition pathway is depicted below.

Caption: Workflow for the experimental investigation of thermal decomposition.

Conclusion

While specific experimental data for the thermal decomposition of anhydrous this compound is lacking, a scientifically sound hypothesis can be formulated based on the behavior of analogous compounds. The most probable decomposition pathway involves the formation of magnesium bromide and oxygen. The experimental protocols outlined in this guide, employing techniques such as TGA, DSC, EGA-MS, and XRD, provide a comprehensive framework for the validation of this proposed pathway and the determination of key quantitative parameters. Such an investigation is essential for ensuring the safe handling and application of this energetic material.

References

- 1. BARIUM BROMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 3. Barium bromate | Ba(BrO3)2 | CID 61706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chemistryguru.com.sg [chemistryguru.com.sg]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. The thermal stability of alkaline earth metal carbonatesMgCO3CaCO3SrCO3 class 11 chemistry JEE_Main [vedantu.com]

Solubility of Magnesium Bromate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of magnesium bromate in various organic solvents. Due to a lack of extensive published quantitative data, this document focuses on providing a summary of available qualitative information, alongside a comprehensive set of experimental protocols for researchers to determine the solubility of this compound in their specific solvent systems. This guide is intended to be a practical resource for scientists and professionals in drug development and other research fields where such data is critical.

Introduction

This compound, Mg(BrO₃)₂, is an inorganic salt with applications as an oxidizing agent. While its solubility in water is well-documented, its behavior in organic solvents is less characterized in publicly available literature. Understanding the solubility of this compound in non-aqueous media is crucial for various applications, including organic synthesis, formulation development, and electrochemical studies. This guide provides a consolidated overview of the known solubility characteristics and a detailed methodology for its experimental determination.

Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Qualitative Solubility | Notes |

| Alcohols | General | Insoluble[1][2] | |

| Methanol | Reacts to form a complex[1][2] | The formation of a complex suggests some degree of interaction and potential for limited solubility or reaction-based dissolution. | |

| Water | Soluble[1][2][3][4][5] | For reference and comparison. |

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise solubility data for their specific applications, this section provides a detailed experimental protocol. The following method is a gravimetric approach, which is a fundamental and widely used technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

This compound (anhydrous or a specific hydrate, to be noted)

-

Organic solvent of interest (high purity)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

-

Oven

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Preliminary studies may be needed to determine the optimal equilibration time.[6][7]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.

-

-

Sample Collection:

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-weighed syringe.

-

Immediately pass the solution through a syringe filter (of a pore size sufficient to remove fine particles, e.g., 0.45 µm) into a pre-weighed, dry collection vial. This step is critical to remove any suspended microcrystals.

-

Record the exact mass of the collected saturated solution.

-

-

Solvent Evaporation:

-

Place the collection vial with the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The evaporation temperature should be below the decomposition temperature of the salt.

-

Continue heating until a constant weight of the dried residue is achieved.

-

-

Data Analysis:

-

After cooling the vial to room temperature in a desiccator, weigh the vial containing the dry this compound residue.

-

The mass of the dissolved this compound is the final mass of the vial and residue minus the initial mass of the empty vial.

-

The mass of the solvent is the total mass of the saturated solution collected minus the mass of the dissolved this compound.

-

Calculate the solubility, typically expressed in grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 14519-17-6 [chemicalbook.com]

- 3. This compound | Mg(BrO3)2 | CID 61750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | 14519-17-6 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Mg(BrO₃)₂

An In-depth Technical Guide to the Physical and Chemical Properties of Magnesium Bromate (Mg(BrO₃)₂)

This document provides a comprehensive overview of the physical and chemical properties of this compound, Mg(BrO₃)₂, intended for researchers, scientists, and professionals in drug development. It covers key characteristics, experimental protocols for its synthesis, and its reactivity profile.

Physical Properties

This compound is a crystalline solid that is soluble in and denser than water.[1][2][3][4][5] The compound typically exists in its hexahydrate form, Mg(BrO₃)₂·6H₂O, which presents as colorless or white crystals.[2] While it is soluble in water, it is insoluble in alcohol.[2][6]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | Mg(BrO₃)₂ | Anhydrous form[1][5] |

| Mg(BrO₃)₂·6H₂O | Hexahydrate form[2][6] | |

| Molar Mass | 280.11 g/mol | [1][2][5][7] |

| Appearance | White crystals or crystalline powder | [6] |

| Colorless or white crystals | For the hexahydrate form[7] | |

| Solubility | Soluble in water | [1][2][4][6] |

| Soluble in 1.5 parts water | For the hexahydrate form[7] | |

| Insoluble in alcohol | [2][6] | |

| Melting Point | ~200°C | Temperature at which the hexahydrate loses its water of hydration, followed by decomposition at higher temperatures.[7][8] |

Chemical Properties and Reactivity

This compound is a strong oxidizing agent.[1][4] Its chemistry is primarily defined by the oxidizing nature of the bromate ion (BrO₃⁻).[2]

Table 2: Chemical Identifiers and Reactivity Profile

| Identifier/Property | Value/Description |

| IUPAC Name | magnesium dibromate[1] |

| CAS Number | 14519-17-6[1][2] |

| Reactivity Profile | Strong oxidizing agent.[1][4] |

| Hazardous Reactions | - May cause ignition when in contact with organic materials.[1][3][4][6] - Can explode upon heat, percussion, or friction when combined with finely divided aluminum.[1][3][4][6] - May decompose explosively when heated or involved in a fire.[1][3][6] - Can react explosively with hydrocarbons (fuels).[1][6] |

| Decomposition | Decomposes at temperatures higher than 200°C.[7] When heated to decomposition, it may emit toxic fumes.[9] Fire may produce irritating, corrosive, and/or toxic gases.[4][6] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through neutralization or double displacement reactions.[2] A significant challenge in some methods is the instability of the compound under acidic conditions.[2][6]

Neutralization Reaction with Bromic Acid

One common method involves the reaction of a magnesium-containing base, such as magnesium carbonate (MgCO₃) or magnesium hydroxide (Mg(OH)₂), with bromic acid (HBrO₃).[2]

-

Reaction with Magnesium Carbonate: MgCO₃ + 2HBrO₃ → Mg(BrO₃)₂ + H₂O + CO₂[2] This reaction produces this compound, water, and carbon dioxide gas.[2]

-

Reaction with Magnesium Hydroxide: Mg(OH)₂ + 2HBrO₃ → Mg(BrO₃)₂ + 2H₂O[2] This pathway yields only this compound and water.[2]

Caption: Synthesis of Mg(BrO₃)₂ via neutralization reaction.

Double Displacement Reaction

To avoid the acidic conditions that can lead to decomposition, a double displacement reaction is often preferred.[6] This involves using a soluble bromate salt.

-

Reaction with Sodium Bromate: Mg(OH)₂ + 2NaBrO₃ → Mg(BrO₃)₂ + 2NaOH[6] This method is effective because the basicity of sodium bromate helps prevent the decomposition of the product in solution.[6]

-

Reaction with Barium Bromate: Another preparation method involves adding a solution of magnesium sulfate (MgSO₄) to a solution of barium bromate (Ba(BrO₃)₂). The insoluble barium sulfate (BaSO₄) precipitates, leaving this compound in the solution. The solution is then evaporated to recrystallize the hexahydrate product, Mg(BrO₃)₂·6H₂O.[6]

Caption: Synthesis of Mg(BrO₃)₂ via double displacement.

Safety and Hazards

This compound is a hazardous substance that requires careful handling.

-

Health Hazards: Contact may cause irritation to the skin, eyes, and mucous membranes.[1][2][3][4][5] It may be toxic by ingestion, inhalation, and skin absorption.[1][2][4][5] Inhalation, ingestion, or contact with the substance may lead to severe injury, burns, or even death.[6]

-

Fire Hazard: As a strong oxidizer, it poses a significant fire risk, especially when in contact with organic materials or other combustibles like wood, paper, and oil.[1][3][4][6] It can accelerate burning when involved in a fire, and containers may explode when heated.[1][3][6] For small fires, water should be used; dry chemicals or foams are not recommended.[3][4]

References

- 1. This compound | Mg(BrO3)2 | CID 61750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14519-17-6 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 14519-17-6 [chemicalbook.com]

- 7. This compound [drugfuture.com]

- 8. This compound|lookchem [lookchem.com]

- 9. Magnesium Bromide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Quantum Mechanical Insights into the Bromate Ion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the quantum mechanical properties of the bromate ion (BrO₃⁻), a species of significant interest due to its role in chemical reactions and its potential impact on water quality and biological systems. By leveraging high-level computational methods and comparing theoretical data with experimental findings, we provide a comprehensive overview of the ion's electronic structure, geometry, and vibrational dynamics. This guide is intended to serve as a valuable resource for researchers in chemistry, environmental science, and drug development.

Molecular Structure and Geometry

The bromate ion possesses a trigonal pyramidal geometry, a result of the central bromine atom being bonded to three oxygen atoms and having one lone pair of electrons.[1] This arrangement is consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory. The precise bond lengths and angles are crucial for understanding the ion's reactivity and interactions.

Experimental Determination of Molecular Geometry

The experimental geometry of the bromate ion is typically determined using single-crystal X-ray diffraction.[2] In this technique, a beam of X-rays is directed at a crystalline sample of a bromate salt (e.g., sodium bromate, NaBrO₃, or potassium bromate, KBrO₃).[3][4] The diffraction pattern of the X-rays is then analyzed to determine the arrangement of atoms within the crystal lattice, providing highly accurate measurements of bond lengths and angles.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of a bromate salt is mounted on a goniometer. The crystal is then placed in an X-ray diffractometer, where it is irradiated with monochromatic X-rays. As the crystal is rotated, a detector records the intensities and positions of the diffracted X-rays. This data is then processed to generate a three-dimensional electron density map of the unit cell. From this map, the positions of the bromine and oxygen atoms can be determined, and subsequently, the Br-O bond lengths and O-Br-O bond angles can be calculated with high precision. It is important to note that the crystal environment can have a minor influence on the measured geometric parameters.

Theoretical Calculations of Molecular Geometry

A variety of quantum mechanical methods can be employed to calculate the equilibrium geometry of the bromate ion. These methods include the Hartree-Fock (HF) theory and, more commonly, Density Functional Theory (DFT) with various exchange-correlation functionals (e.g., B3LYP).[5][6] The choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals, also influences the accuracy of the calculations.

Computational Protocol: Geometry Optimization

The geometry optimization of the bromate ion is performed using computational chemistry software. The initial coordinates of the atoms are specified, and the chosen quantum mechanical method and basis set are applied. The software then iteratively adjusts the positions of the atoms to find the arrangement with the lowest total energy, which corresponds to the equilibrium geometry. The final output provides the optimized bond lengths and bond angles.

Comparison of Experimental and Theoretical Geometries

The following table summarizes the experimental and a selection of theoretical values for the bond length and bond angle of the bromate ion.

| Parameter | Experimental Value | Calculated (Hartree-Fock) | Calculated (DFT/B3LYP) |

| Br-O Bond Length (pm) | 165 | Data not available in search results | Data not available in search results |

| O-Br-O Bond Angle (°) | 104 | Data not available in search results | Data not available in search results |

Note: Specific calculated values for bond length and angle from various high-level ab initio and DFT methods were not available in the provided search results. The table structure is provided for when such data is obtained.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the bonding and structure of molecules.[7] The bromate ion, being a polyatomic ion, exhibits a set of characteristic vibrational modes. These modes can be observed experimentally using Infrared (IR) and Raman spectroscopy and can be predicted theoretically through quantum mechanical calculations.

Experimental Vibrational Spectroscopy

The vibrational frequencies of the bromate ion are typically measured using Raman and Fourier-Transform Infrared (FT-IR) spectroscopy.[8][9] Raman spectroscopy is particularly well-suited for studying aqueous solutions of bromate salts.[9]

Experimental Protocol: Raman Spectroscopy

A solution of a bromate salt (e.g., potassium bromate in water) is placed in a sample holder. A monochromatic laser beam is directed at the sample. The scattered light is collected and passed through a spectrometer, which separates the light by wavelength. The Raman spectrum shows peaks at frequencies that are shifted from the incident laser frequency, with the shifts corresponding to the vibrational frequencies of the bromate ion. The experimental setup typically includes a laser source (e.g., Nd:YAG), sample optics, a monochromator, and a sensitive detector.[2]

Experimental Protocol: FT-IR Spectroscopy

For solid samples, a small amount of a bromate salt is mixed with an IR-transparent matrix like potassium bromide (KBr) and pressed into a pellet. The pellet is then placed in the beam of an FT-IR spectrometer. The instrument measures the absorption of infrared radiation as a function of frequency, revealing the vibrational modes of the bromate ion.

Theoretical Calculation of Vibrational Frequencies

Quantum mechanical calculations can predict the harmonic vibrational frequencies of the bromate ion. These calculations are typically performed at the same level of theory (e.g., HF or DFT with a specific functional and basis set) as the geometry optimization.[10] The calculation of the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) yields the vibrational frequencies and their corresponding normal modes.[11]

Computational Protocol: Vibrational Frequency Calculation

Following a successful geometry optimization, a frequency calculation is performed on the optimized structure. The computational software calculates the Hessian matrix and diagonalizes it to obtain the vibrational frequencies. The output will list the frequencies (typically in wavenumbers, cm⁻¹) and the symmetry of each vibrational mode. It is important to note that calculated harmonic frequencies are often systematically higher than the experimental (anharmonic) frequencies, and scaling factors are sometimes applied to improve the agreement.

Comparison of Experimental and Theoretical Vibrational Frequencies

The bromate ion (C₃ᵥ symmetry) has four fundamental vibrational modes: symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). The following table compares the experimental vibrational frequencies with representative calculated values.

| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Calculated (Hartree-Fock) | Calculated (DFT/B3LYP) |

| ν₁ (Symmetric Stretch) | A₁ | 794 | Data not available in search results | Data not available in search results |

| ν₂ (Symmetric Bend) | A₁ | Data not available in search results | Data not available in search results | Data not available in search results |

| ν₃ (Asymmetric Stretch) | E | 805 | Data not available in search results | Data not available in search results |

| ν₄ (Asymmetric Bend) | E | Data not available in search results | Data not available in search results | Data not available in search results |

Note: A complete set of experimental and calculated vibrational frequencies from various high-level ab initio and DFT methods was not available in the provided search results. The table is structured to accommodate this data once it is found.

Electronic Structure and Reactivity

Quantum mechanical calculations provide valuable insights into the electronic structure of the bromate ion, which is fundamental to understanding its reactivity. The distribution of electron density, the nature of the molecular orbitals, and the partial charges on the atoms can all be determined computationally.

Molecular Orbitals and Charge Distribution

The molecular orbitals of the bromate ion describe the spatial distribution of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining the ion's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.

Computational Protocol: Electronic Structure Analysis

Following a geometry optimization, a population analysis (e.g., Mulliken or Natural Bond Orbital) can be performed to calculate the partial atomic charges. The energies and compositions of the molecular orbitals can also be obtained. This information helps to identify the regions of the ion that are most susceptible to electrophilic or nucleophilic attack.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key aspects of the quantum mechanical study of the bromate ion.

Caption: Molecular structure of the bromate ion (BrO₃⁻).

Caption: A typical computational workflow for the quantum mechanical study of the bromate ion.

Conclusion

This technical guide has provided a framework for understanding the quantum mechanical properties of the bromate ion. By combining experimental data with theoretical calculations, a detailed picture of its structure, vibrational dynamics, and electronic properties can be obtained. This knowledge is essential for researchers working in fields where the behavior of the bromate ion is of interest, from environmental remediation to the design of new chemical entities. Further research providing a broader range of comparative theoretical data will continue to refine our understanding of this important oxyanion.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. scispace.com [scispace.com]

- 4. X-ray investigation of the crystal structure of sodium bromate and sodium chlorate | Catalog Search Results | IUCAT Bloomington [iucat.iu.edu]

- 5. nepjol.info [nepjol.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 8. CN105158232A - Method for detecting potassium bromate in flour through enhanced Raman spectrums - Google Patents [patents.google.com]

- 9. hou.usra.edu [hou.usra.edu]

- 10. FT-IR vibrational spectrum and DFT:B3LYP/6-31G and B3LYP/6-311G structure and vibrational analysis of glycinate-guanidoacetate nickel (II) complex: [Ni(Gly)(Gaa)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atomistica.online [atomistica.online]

An In-depth Technical Guide to the Synthesis of Magnesium Bromate via Double Displacement Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of magnesium bromate, a significant oxidizing agent, through a double displacement reaction. The document details the underlying chemical principles, experimental protocols, and purification methods, presenting quantitative data in a clear, tabular format for ease of comparison.

Introduction

This compound, with the chemical formula Mg(BrO₃)₂, is a crystalline solid that is soluble in water.[1][2][3] It is a strong oxidizing agent and finds applications in chemical analysis.[1] The synthesis of this compound can be effectively achieved through a double displacement reaction, a process involving the exchange of ions between two reacting compounds. This guide focuses on a specific and efficient double displacement pathway: the reaction between magnesium sulfate and barium bromate.

Reaction Principle and Stoichiometry

The synthesis of this compound via the reaction of magnesium sulfate and barium bromate is a precipitation reaction. In this process, aqueous solutions of the reactants are mixed, leading to the formation of insoluble barium sulfate, which precipitates out of the solution, leaving the desired this compound in the aqueous phase. The balanced chemical equation for this reaction is:

MgSO₄(aq) + Ba(BrO₃)₂(aq) → Mg(BrO₃)₂(aq) + BaSO₄(s)

This reaction proceeds due to the low solubility of barium sulfate in water, which drives the equilibrium towards the formation of the products. The resulting this compound is typically isolated from the solution as its hexahydrate form, Mg(BrO₃)₂·6H₂O.[1]

Physicochemical Data

A summary of the key physicochemical properties of the reactants and products is presented in the table below for easy reference.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Solubility in Water |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 26.9 g/100 mL (20 °C) |

| Barium Bromate | Ba(BrO₃)₂ | 393.13 | 0.3 g/100 mL (20 °C) |

| This compound (anhydrous) | Mg(BrO₃)₂ | 280.11 | Soluble |

| This compound Hexahydrate | Mg(BrO₃)₂·6H₂O | 388.20 | 58 g/100 cm³ (20 °C)[4] |

| Barium Sulfate | BaSO₄ | 233.38 | 0.0002448 g/100 mL (20 °C) |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound hexahydrate.

Materials and Equipment

-

Magnesium sulfate (MgSO₄)

-

Barium bromate (Ba(BrO₃)₂)

-

Deionized water

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

-

Crystallizing dish

-

Drying oven

Synthesis Procedure

-

Preparation of Reactant Solutions:

-

Prepare a saturated aqueous solution of magnesium sulfate.

-

Prepare a saturated aqueous solution of barium bromate. Due to its lower solubility, gentle heating may be required to dissolve the barium bromate completely.

-

-

Reaction:

-

Slowly add the magnesium sulfate solution to the barium bromate solution with continuous stirring.

-

A white precipitate of barium sulfate will form immediately.

-

Continue stirring the mixture at room temperature for a sufficient time to ensure the reaction goes to completion.

-

-

Separation of Precipitate:

-

Separate the barium sulfate precipitate from the solution by filtration. A Büchner funnel under vacuum is recommended for efficient separation.

-

Wash the precipitate with a small amount of cold deionized water to recover any entrained this compound solution.

-

The filtrate contains the dissolved this compound.

-

Purification and Crystallization

-

Concentration of the Filtrate:

-

Transfer the filtrate to a crystallizing dish.

-

Gently heat the solution to evaporate the water and concentrate the this compound solution. Avoid boiling to prevent decomposition.

-

-

Crystallization:

-

Once the solution is sufficiently concentrated, allow it to cool slowly to room temperature.

-

Colorless or white crystals of this compound hexahydrate will form.[1]

-

For higher purity, the crystallization process can be controlled by seeding the supersaturated solution with a small crystal of pure this compound.

-

-

Isolation and Drying of Crystals:

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.

-

Dry the purified crystals in a drying oven at a temperature below 200°C, as the hexahydrate loses its water of crystallization at this temperature.[1]

-

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the double displacement reaction.

Caption: Workflow for this compound Synthesis.

Safety Precautions

-

This compound is a strong oxidizing agent and can cause fire in contact with organic materials.

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform the experiment in a well-ventilated fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, rinse the affected area with copious amounts of water.

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification techniques may be necessary.

References

A Historical and Technical Guide to Bromate Chemistry Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical context of bromate chemistry research. It focuses on the pivotal discoveries, key experimental protocols, and the mechanistic understanding that has shaped this fascinating field. Particular emphasis is placed on the Belousov-Zhabotinsky reaction, a cornerstone of non-equilibrium thermodynamics and complex systems research.

Early History and Discovery of Bromine

The story of bromate chemistry begins with the discovery of its parent element, bromine. In 1826, the young French pharmacy student Antoine-Jérôme Balard isolated a new element from the mother liquor of marsh brines. He noticed that treating the brine with aqueous chlorine produced an intense yellow-orange color and a particular odor.[1] This new element was named "bromine," derived from the Greek word "bromos," meaning stench.[1] Bromine was the third halogen to be discovered, following chlorine in 1774 and iodine in 1811.[1]

Early production of potassium bromate involved passing bromine through a hot solution of potassium hydroxide. This process forms potassium hypobromite, which then disproportionates into potassium bromide and potassium bromate. Electrolysis of potassium bromide solutions was also developed as a method for bromate production.

The Belousov-Zhabotinsky Reaction: A Paradigm Shift in Chemistry

For much of chemical history, reactions were understood to proceed unidirectionally towards a state of equilibrium, as dictated by the second law of thermodynamics. The discovery of oscillating chemical reactions challenged this paradigm, and at the heart of this revolution was the bromate-driven reaction discovered by Boris P. Belousov.

The Serendipitous Discovery by Belousov

In the 1950s, while attempting to create an inorganic analog of the Krebs cycle, Soviet biochemist Boris Belousov made a remarkable observation. He mixed potassium bromate, cerium(IV) sulfate, and citric acid in dilute sulfuric acid and noted that the solution's color periodically oscillated between yellow and colorless.[2] This indicated an oscillating ratio of cerium(IV) to cerium(III) ions. Belousov's findings were met with skepticism, as they appeared to violate the established understanding of chemical kinetics. His attempts to publish his work in reputable journals were rejected, and his findings were only published in 1959 in a less prominent, non-reviewed journal.[1][2]

Zhabotinsky's Elucidation and Popularization

In 1961, a graduate student named Anatol Zhabotinsky began a detailed investigation of Belousov's reaction. He refined the system by replacing citric acid with malonic acid, which created a more robust and visually striking oscillating reaction.[3] Zhabotinsky's work confirmed and expanded upon Belousov's discovery, demonstrating that the oscillations were not an artifact but a genuine property of the chemical system. His research, published in the early 1960s, brought wider attention to what is now known as the Belousov-Zhabotinsky (BZ) reaction.[1][4] The reaction gained international recognition after a 1968 conference in Prague.

Experimental Protocols for the Classical BZ Reaction

The following sections provide detailed methodologies for reproducing the classic Belousov-Zhabotinsky reaction.

The Bromate-Bromide Reaction Kinetics

A fundamental component of the BZ reaction is the reaction between bromate and bromide ions in an acidic solution. The overall reaction is:

BrO₃⁻(aq) + 5Br⁻(aq) + 6H⁺(aq) → 3Br₂(aq) + 3H₂O(l)

The rate law for this reaction is:

Rate = k[BrO₃⁻]ˣ[Br⁻]ʸ[H⁺]ᶻ

Experimental determination has shown the reaction to be first order with respect to bromate and bromide, and second order with respect to the hydrogen ion, making the overall rate law:

Rate = k[BrO₃⁻][Br⁻][H⁺]²

Recipe for the Classic BZ Reaction

The following table summarizes the components and their concentrations for a typical demonstration of the BZ reaction.

| Solution | Component | Concentration | Volume |

| A | Sodium Bromate (NaBrO₃) | 10 g / 100 mL H₂O | 25 mL |

| B | Malonic Acid (CH₂(COOH)₂) | 2 g / 100 mL 10% H₂SO₄ | 25 mL |

| Sodium Bromide (NaBr) | 1 g / 100 mL 10% H₂SO₄ | ||

| C | Ferroin Indicator | 0.025 M | A few drops |

Experimental Workflow:

The following diagram illustrates the typical workflow for initiating the BZ reaction.

The Field-Kőrös-Noyes (FKN) Mechanism

In 1972, Richard Field, Endre Kőrös, and Richard Noyes published a detailed mechanism that explained the oscillatory behavior of the BZ reaction. The FKN mechanism breaks down the complex series of reactions into three main processes.

The three core processes of the FKN mechanism are:

-

Process A: The consumption of bromide ions by bromate in an acidic solution. This process dominates when the bromide concentration is high.

-

Process B: The autocatalytic production of bromous acid (HBrO₂) and the oxidation of the metal catalyst (e.g., Ce³⁺ to Ce⁴⁺). This process takes over when the bromide concentration falls below a critical level.

-

Process C: The reduction of the oxidized metal catalyst by malonic acid and the production of bromide ions, which then inhibits Process B and restarts the cycle with Process A.

The interplay between these three processes, particularly the feedback loop involving bromide as an inhibitor and the autocatalysis of bromous acid, is what drives the oscillations.

The following diagram illustrates the logical relationship between the key species in the FKN mechanism.

Applications and Modern Context of Bromate Chemistry

While the BZ reaction remains a cornerstone of academic research in nonlinear dynamics and complex systems, bromate chemistry has practical applications and implications in various fields.

Industrial Applications

Potassium bromate has been used as a food additive, particularly as a flour improver in baking since 1923.[5] It acts as an oxidizing agent, strengthening dough and allowing for a higher rise.[5] However, concerns about its potential carcinogenicity have led to its ban in many countries. It also finds use in the textile industry as an oxidizing agent in dye fixation.

Health and Regulatory Aspects

Research has linked potassium bromate to cancer in laboratory animals. The International Agency for Research on Cancer (IARC) classifies potassium bromate as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans." This has led to its ban as a food additive in the European Union, Canada, Brazil, and other countries. In the United States, its use is still permitted, but the FDA has encouraged bakers to voluntarily discontinue its use.

Analytical Methods

The detection and quantification of bromate are crucial for regulatory monitoring, especially in drinking water where it can form as a disinfection byproduct during ozonation. Modern analytical techniques for bromate analysis include:

-

Ion Chromatography (IC): Coupled with conductivity detection, post-column reaction, or inductively coupled plasma-mass spectrometry (ICP-MS), IC is a widely used method for sensitive bromate detection.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used for bromate analysis.

-

Spectrophotometry: Simple spectrophotometric methods have been developed for the determination of bromate.

Conclusion

The study of bromate chemistry has a rich history, from the discovery of bromine to the paradigm-shifting discovery of the Belousov-Zhabotinsky reaction. The journey of the BZ reaction from a rejected curiosity to a fundamental model for understanding complex systems highlights the dynamic nature of scientific inquiry. For researchers in chemistry, biology, and drug development, the principles of feedback, oscillation, and self-organization demonstrated by bromate chemistry offer valuable insights into the complex processes that govern biological systems and the potential for novel therapeutic interventions.

References

- 1. Belousov–Zhabotinsky reaction - Wikipedia [en.wikipedia.org]

- 2. Oscillations in chemical systems. II. Thorough analysis of temporal oscillation in the bromate-cerium-malonic acid system | Semantic Scholar [semanticscholar.org]

- 3. Belousov-Zhabotinsky reaction - Scholarpedia [scholarpedia.org]

- 4. Chemical Kinetics: Bromate-Bromide Reaction [faculty.kfupm.edu.sa]

- 5. bakerpedia.com [bakerpedia.com]

A Comprehensive Technical Guide to Density Functional Theory (DFT) Calculations for Magnesium Bromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to DFT for Crystalline Solids

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases.[1] The core concept of DFT is to map the complex many-electron problem onto a simpler one of interacting electrons in an effective potential, where the electron density is the central variable. For crystalline solids like magnesium bromate, DFT calculations are typically performed using a plane-wave basis set and periodic boundary conditions to model the infinite crystal lattice.

These calculations can predict a wide range of material properties, including:

-

Structural Properties: Equilibrium lattice parameters, bond lengths, and bond angles.

-

Electronic Properties: Band structure, density of states (DOS), and charge distribution.

-

Vibrational Properties: Phonon dispersion curves and vibrational frequencies (Raman and IR spectra).

-

Mechanical Properties: Elastic constants and bulk modulus.[1]

Proposed Computational Methodology

This section outlines a detailed protocol for performing DFT calculations on this compound.

Software and Initial Structure

A common choice for solid-state DFT calculations is the Quantum ESPRESSO or VASP (Vienna Ab initio Simulation Package). The initial crystal structure of this compound (Mg(BrO₃)₂) would be obtained from crystallographic databases. This compound is a crystalline solid, and its structure would serve as the starting point for all calculations.[2]

Computational Parameters

The accuracy of DFT calculations is highly dependent on the chosen computational parameters. The following parameters are proposed for a robust study of this compound:

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a widely used and reliable choice for solid-state systems. Hybrid functionals, such as HSE06, could also be employed for more accurate electronic property calculations, though at a higher computational cost.

-

Pseudopotentials: Ultrasoft pseudopotentials or Projector Augmented-Wave (PAW) potentials would be used to describe the interaction between the core and valence electrons of Magnesium (Mg), Bromine (Br), and Oxygen (O).

-

Plane-Wave Cutoff Energy: A convergence test would be performed to determine an appropriate kinetic energy cutoff for the plane-wave basis set. A typical starting point for oxides is around 40-50 Ry.

-

k-point Sampling: The Brillouin zone would be sampled using a Monkhorst-Pack grid. A convergence test on the k-point mesh density is essential to ensure accurate results.

Geometry Optimization

The initial crystal structure would be fully relaxed by minimizing the forces on the atoms and the stress on the unit cell. This process, known as geometry optimization, yields the equilibrium lattice parameters and atomic positions.

Electronic Structure Calculations

Following geometry optimization, a static self-consistent field (SCF) calculation would be performed to obtain the ground-state electronic density. This is followed by non-self-consistent calculations to determine the electronic band structure and the density of states (DOS). The partial density of states (PDOS) would also be calculated to analyze the contribution of each atomic orbital to the electronic states.

Vibrational Property Calculations

The vibrational properties would be investigated using Density Functional Perturbation Theory (DFPT). This method allows for the calculation of phonon dispersion curves and the vibrational frequencies at the Gamma point, which correspond to the Raman and Infrared (IR) active modes.

Expected Quantitative Data

The following tables summarize the expected quantitative data that would be obtained from a DFT study of this compound. This data is illustrative and serves as a template for presenting results from an actual study.

Table 1: Optimized Structural Parameters

| Parameter | Predicted Value |

| Lattice Constant a (Å) | Value |

| Lattice Constant b (Å) | Value |

| Lattice Constant c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Unit Cell Volume (ų) | Value |

| Mg-O Bond Length (Å) | Value |

| Br-O Bond Length (Å) | Value |

| O-Br-O Bond Angle (°) | Value |

Table 2: Calculated Electronic Properties

| Property | Predicted Value |

| Band Gap (eV) | Value |

| Nature of Band Gap | Direct/Indirect |

| Valence Band Maximum (eV) | Value |

| Conduction Band Minimum (eV) | Value |

Table 3: Calculated Vibrational Frequencies

| Mode | Symmetry | Frequency (cm⁻¹) | Activity |

| 1 | Sym | Value | IR/Raman |

| 2 | Sym | Value | IR/Raman |

| 3 | Sym | Value | IR/Raman |

| ... | ... | ... | ... |

Visualization of Workflows and Relationships

Diagram 1: Computational Workflow for DFT Calculations

Caption: A flowchart illustrating the typical workflow for performing DFT calculations on a crystalline solid.

Diagram 2: Interrelation of Calculated Properties

References

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Magnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous magnesium bromide (MgBr₂). Understanding and controlling the water content of this reagent is critical for its effective use in moisture-sensitive applications, particularly in organic synthesis and pharmaceutical development.

Physicochemical Properties and Hygroscopicity

Anhydrous magnesium bromide is a white, crystalline solid that exhibits a strong affinity for water.[1][2] Its hygroscopic and deliquescent nature means it readily absorbs moisture from the atmosphere, ultimately dissolving in the absorbed water.[2][3] This property is primarily due to the high solvation energy of the magnesium ion. When exposed to air, anhydrous MgBr₂ rapidly forms hydrates, with the most common being the hexahydrate (MgBr₂·6H₂O).[1][4][2][3][5] The presence of water can significantly impact its utility as a Lewis acid and its performance in chemical reactions.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for anhydrous and hydrated magnesium bromide, highlighting the significant impact of hydration on its physical properties.

Table 1: Molar Mass and Density

| Compound | Molar Mass ( g/mol ) | Density (g/cm³) |

| Anhydrous Magnesium Bromide (MgBr₂) | 184.113[1][3] | 3.72[1][4][3] |

| Magnesium Bromide Hexahydrate (MgBr₂·6H₂O) | 292.204[3] | 2.07[3] |

Table 2: Solubility Data

| Compound | Solubility in Water | Solubility in Ethanol | Solubility in Methanol |

| Anhydrous Magnesium Bromide (MgBr₂) | 102 g/100 mL[1][3] | 6.9 g/100 mL[1][3] | 21.8 g/100 mL[1][3] |

| Magnesium Bromide Hexahydrate (MgBr₂·6H₂O) | 316 g/100 mL (at 0°C)[1][3] | - | - |

Experimental Protocols

Protocol for Determining Hygroscopicity by Gravimetric Analysis

This protocol outlines a standard method for quantifying the hygroscopicity of anhydrous magnesium bromide.

Objective: To determine the rate and extent of moisture absorption by anhydrous magnesium bromide at a given relative humidity (RH) and temperature.

Materials:

-

Anhydrous magnesium bromide powder

-

Analytical balance (readable to 0.1 mg)

-

Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific RH

-

Shallow weighing dishes (e.g., petri dishes)

-

Spatula

-

Stopwatch

Procedure:

-

Sample Preparation: Place a weighing dish on the analytical balance and tare it. Accurately weigh approximately 1-2 g of anhydrous magnesium bromide into the dish. Record the initial mass (m_initial).

-

Exposure: Immediately place the weighing dish containing the sample into the controlled humidity chamber set at the desired RH and temperature (e.g., 75% RH, 25°C).

-

Data Collection: At regular intervals (e.g., every 15, 30, 60 minutes), remove the sample from the chamber and quickly weigh it on the analytical balance. Record the mass and the time. Minimize the time the sample is outside the chamber to prevent inaccurate readings.

-

Equilibrium: Continue taking measurements until the mass of the sample becomes constant over three consecutive readings. This indicates that the sample has reached equilibrium with the surrounding atmosphere. Record the final mass (m_final).

-

Calculation: Calculate the percentage of water absorbed using the following formula:

Water Absorbed (%) = [(m_final - m_initial) / m_initial] * 100

Data Analysis: Plot the mass of the sample as a function of time to visualize the rate of water absorption. The final percentage of water absorbed provides a quantitative measure of the material's hygroscopicity under the tested conditions.

Protocol for Handling and Storage of Anhydrous Magnesium Bromide

Due to its hygroscopic nature, stringent handling and storage procedures are mandatory to maintain the anhydrous state of magnesium bromide.

Objective: To provide a standardized procedure for handling and storing anhydrous magnesium bromide to prevent atmospheric moisture contamination.

Materials and Equipment:

-

Anhydrous magnesium bromide

-

Inert atmosphere glove box or glove bag

-

Schlenk line

-

Dry, sealed container (e.g., amber glass bottle with a secure cap)

-

Paraffin film or sealing tape

-

Argon or nitrogen gas (high purity)

-

Spatula, weighing paper, and other necessary lab equipment (pre-dried)

Procedure:

-

Environment: All handling of anhydrous magnesium bromide should be performed under an inert atmosphere, such as in a glove box or using a Schlenk line.

-

Pre-Drying: Ensure all glassware, spatulas, and other equipment that will come into contact with the magnesium bromide are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator before use.

-

Dispensing: Inside the inert atmosphere, carefully open the main container of anhydrous magnesium bromide. Quickly dispense the required amount of the powder into a pre-weighed, dry container.

-

Sealing: Immediately and securely seal the main container. For added protection, wrap the cap and neck of the bottle with paraffin film.

-

Storage: Store the sealed container of anhydrous magnesium bromide in a desiccator or a dry cabinet. The storage area should be cool and well-ventilated.

-